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Core Science & Biosynthesis

Foundational

Fenthion Sulfone-d6: A Technical Guide for Advanced Analytical Applications

Introduction: The Critical Role of Isotopically Labeled Standards in Residue Analysis In the landscape of modern analytical chemistry, particularly within the realms of environmental monitoring and food safety, the deman...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isotopically Labeled Standards in Residue Analysis

In the landscape of modern analytical chemistry, particularly within the realms of environmental monitoring and food safety, the demand for unequivocal accuracy and precision is paramount. The quantification of trace-level contaminants, such as the metabolites of the organophosphate insecticide Fenthion, necessitates methodologies that can navigate the complexities of diverse sample matrices while ensuring the utmost reliability of results. Fenthion, and its more toxic oxidative metabolites like fenthion sulfone, are subject to stringent regulatory limits worldwide.[1][2] Their accurate measurement is not merely an analytical challenge but a public health imperative.

This technical guide delves into the core chemical properties and analytical applications of Fenthion Sulfone-d6, an isotopically labeled internal standard designed for use in stable isotope dilution analysis (SIDA). As researchers, scientists, and drug development professionals, your work hinges on the quality and defensibility of your data. This document is structured to provide not just a protocol, but a comprehensive understanding of the principles that make Fenthion Sulfone-d6 an indispensable tool for high-fidelity quantitative analysis. We will explore the causality behind its use, the validation inherent in the methodology, and provide a detailed, field-proven workflow for its application.

Chapter 1: Unveiling Fenthion Sulfone-d6: Chemical and Physical Properties

Fenthion Sulfone-d6 is the deuterated analog of Fenthion Sulfone, a significant metabolite of the insecticide Fenthion. The strategic incorporation of six deuterium atoms onto the methoxy groups of the molecule imparts a mass shift that is readily distinguishable by mass spectrometry, without appreciably altering its chemical behavior. This chemical near-equivalence is the cornerstone of its efficacy as an internal standard.

Chemical Identity:

  • Systematic Name: O,O-(Dimethyl-d6) O-[3-Methyl-4-(methylsulfonyl)phenyl] phosphorothioate

  • Synonyms: Fenthion Sulfone-d6

  • Molecular Formula: C₁₀H₉D₆O₅PS₂

  • CAS Number for non-deuterated Fenthion Sulfone: 3761-42-0[3][4][5][6][7]

Structural Representation:

Caption: Chemical structure of Fenthion Sulfone-d6.

Physicochemical Properties:

The physical properties of Fenthion Sulfone-d6 are expected to be very similar to its non-deuterated counterpart, Fenthion Sulfone.

PropertyValue (for Fenthion Sulfone)Source
Molecular Weight 316.40 g/mol (for d6)Calculated
Molecular Weight 310.33 g/mol [6][7]
Appearance Colorless, almost odorless liquid[6]
Melting Point 75-78 °C[6]
Solubility Slightly soluble in water; soluble in methanol and chloroformCheméo
Storage Temperature 2-8 °C[6]

Chapter 2: The Principle of Stable Isotope Dilution Analysis (SIDA)

The core of this technical guide revolves around the application of Fenthion Sulfone-d6 in Stable Isotope Dilution Analysis (SIDA), a powerful technique for quantitative measurements using mass spectrometry.

The Causality Behind SIDA:

The fundamental premise of SIDA is the use of an internal standard that is a stable isotope-labeled version of the analyte of interest.[8] By adding a known amount of the isotopically labeled standard (in this case, Fenthion Sulfone-d6) to the sample at the earliest stage of sample preparation, it acts as a surrogate for the native analyte (Fenthion Sulfone). Both the labeled and unlabeled compounds will exhibit nearly identical chemical and physical behavior throughout the entire analytical workflow, including extraction, cleanup, and chromatographic separation.

Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. Therefore, the ratio of the native analyte to the isotopically labeled standard remains constant, irrespective of sample losses. This allows for highly accurate and precise quantification, as the measurement is based on this robust ratio rather than the absolute recovery of the analyte.

A Self-Validating System:

The SIDA approach is inherently a self-validating system. The presence of the internal standard in the final extract and its consistent ratio to the analyte across multiple injections provides confidence in the results. Any significant deviation in the recovery of the internal standard can indicate a problem with the sample preparation process, acting as a built-in quality control measure.

SIDA_Principle cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Sample containing native analyte Spike Add known amount of Fenthion Sulfone-d6 Sample->Spike Extraction Extraction Spike->Extraction Cleanup Cleanup (e.g., dSPE) Extraction->Cleanup MS Mass Spectrometry (GC-MS/MS or LC-MS/MS) Cleanup->MS Quantification Quantification based on Analyte/Standard Ratio MS->Quantification

Caption: The workflow of Stable Isotope Dilution Analysis (SIDA).

Chapter 3: Experimental Protocol: Quantification of Fenthion Sulfone in Food Matrices

This chapter provides a detailed, step-by-step methodology for the analysis of Fenthion Sulfone in a representative food matrix (e.g., fruits and vegetables) using Fenthion Sulfone-d6 as an internal standard. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, specifically the AOAC Official Method 2007.01.[9]

3.1. Materials and Reagents:

  • Solvents: Acetonitrile (HPLC or pesticide residue grade), Water (HPLC grade).

  • Standards: Fenthion Sulfone analytical standard, Fenthion Sulfone-d6 internal standard.

  • QuEChERS Extraction Salts: AOAC 2007.01 formulation (e.g., 6 g anhydrous magnesium sulfate, 1.5 g anhydrous sodium acetate).

  • Dispersive SPE (dSPE) Cleanup Tubes: Containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.

  • Sample Homogenizer

  • Centrifuge

  • Vortex Mixer

  • Analytical Instrumentation: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS) or a Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

3.2. Standard Preparation:

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Fenthion Sulfone and Fenthion Sulfone-d6 in acetonitrile to prepare individual stock solutions.

  • Intermediate Standard Solution (10 µg/mL): Prepare a working solution of Fenthion Sulfone by diluting the stock solution with acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of Fenthion Sulfone-d6 by diluting its stock solution with acetonitrile.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with appropriate volumes of the intermediate standard solution and the internal standard spiking solution to cover the desired concentration range.

3.3. Sample Preparation (QuEChERS AOAC 2007.01):

  • Homogenization: Homogenize a representative portion of the food sample.

  • Weighing: Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume (e.g., 150 µL) of the 1 µg/mL Fenthion Sulfone-d6 internal standard spiking solution to the sample.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the AOAC 2007.01 extraction salts.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE cleanup tube.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for GC-MS/MS or LC-MS/MS analysis.

QuEChERS_Workflow Start Homogenized Sample (15g) Spike Spike with Fenthion Sulfone-d6 Start->Spike Add_ACN Add 15 mL Acetonitrile (1% Acetic Acid) Spike->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant dSPE Add to dSPE Tube Supernatant->dSPE Vortex Vortex dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

Caption: The QuEChERS AOAC 2007.01 sample preparation workflow.

3.4. Instrumental Analysis (Example: GC-MS/MS):

The following are typical starting parameters. Method optimization is recommended for specific instruments and matrices.

ParameterSetting
GC Column Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow
MS Ion Source Electron Ionization (EI) at 70 eV
MS Temperatures Source: 230 °C, Quadrupole: 150 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Fenthion Sulfone: Precursor ion → Product ion 1 (quantifier), Precursor ion → Product ion 2 (qualifier)
Fenthion Sulfone-d6: Precursor ion → Product ion 1 (quantifier)

Note on MRM Transitions: Specific precursor and product ions for Fenthion Sulfone and its deuterated analog should be determined by infusing the individual standards into the mass spectrometer.

Conclusion: Ensuring Data Integrity with Fenthion Sulfone-d6

The use of Fenthion Sulfone-d6 as an internal standard in conjunction with robust analytical methodologies like QuEChERS and mass spectrometry provides a powerful framework for the accurate and precise quantification of Fenthion Sulfone in complex matrices. This approach, grounded in the principles of stable isotope dilution analysis, offers an unparalleled level of confidence and defensibility in analytical results. By understanding the chemical properties of this critical reagent and the causality behind the chosen analytical workflow, researchers and scientists can ensure the integrity of their data and contribute to the vital fields of food safety and environmental protection.

References

  • Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Retrieved from [Link]

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • AOAC International. (2007). Official Method 2007.
  • Cheméo. (n.d.). Phosphorothioic acid, O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] ester. Retrieved from [Link]

  • European Commission. (2017). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11813/2017.
  • Kim, H. J., Lee, J. Y., Kim, J. H., & Lee, Y. D. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 509. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19578, Fenthion sulfone. Retrieved from [Link]

  • NUCLEUS information resources. (n.d.). AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Retrieved from [Link]

  • QuEChERS.com. (n.d.). About the method. Retrieved from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). Fenthion Sulfone-d6. Retrieved from [Link]

Sources

Exploratory

Fenthion Sulfone-d6 CAS number and molecular weight

An In-Depth Technical Guide to Fenthion Sulfone and its Deuterated Analogs for Advanced Research Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of Fenthion Sulfone, a si...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fenthion Sulfone and its Deuterated Analogs for Advanced Research

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Fenthion Sulfone, a significant metabolite of the organophosphate insecticide Fenthion. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its properties, synthesis, and analytical methodologies. This guide also clarifies the role and properties of deuterated analogs, such as Fenthion-d6, which are crucial for precise quantification in complex matrices.

Introduction and Nomenclature Clarification

Fenthion is an organothiophosphate insecticide used to control a wide range of pests.[1] In biological systems and the environment, Fenthion undergoes metabolic transformation, leading to several products, including Fenthion Sulfone.[2] It is crucial to distinguish between Fenthion, its metabolites, and their deuterated forms, which are often used as internal standards in analytical testing.

  • Fenthion: The parent compound.

  • Fenthion Sulfone: A metabolite where the thioether group of Fenthion is oxidized to a sulfone.

  • Fenthion-d6: A deuterated version of the parent Fenthion, where six hydrogen atoms are replaced by deuterium. This is commonly used as an internal standard.

  • Fenthion Sulfone-d6: While not a commonly cataloged standard, this would refer to the deuterated form of Fenthion Sulfone. For analytical purposes, a deuterated analog of a closely related metabolite, Fenthion-oxon-sulfone-D6, is available.[3]

The accurate identification and quantification of these compounds are vital for toxicological studies, food safety, and environmental monitoring, as some metabolites can be more toxic than the parent compound.[4]

Physicochemical Properties

A clear understanding of the physicochemical properties of Fenthion and its derivatives is fundamental for developing analytical methods and understanding its environmental fate.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Fenthion55-38-9C₁₀H₁₅O₃PS₂278.33[5]
Fenthion Sulfone3761-42-0C₁₀H₁₅O₅PS₂310.33[6]
Fenthion-d61189662-83-6C₁₀H₉D₆O₃PS₂284.37[7]

Metabolic Pathway of Fenthion

Fenthion is metabolized in organisms through a series of oxidation reactions. The primary pathway involves the oxidation of the thioether group to a sulfoxide and subsequently to a sulfone. Concurrently, the phosphorothioate group can be oxidatively desulfurated to form the more potent acetylcholinesterase inhibitor, the "oxon" analog.

Fenthion Metabolic Pathway Fenthion Fenthion Sulfoxide Fenthion Sulfoxide Fenthion->Sulfoxide Oxidation Oxon Fenthion Oxon Fenthion->Oxon Oxidative Desulfuration Sulfone Fenthion Sulfone Sulfoxide->Sulfone Oxidation OxonSulfoxide Fenthion Oxon Sulfoxide Sulfoxide->OxonSulfoxide Oxidative Desulfuration OxonSulfone Fenthion Oxon Sulfone Sulfone->OxonSulfone Oxidative Desulfuration Oxon->OxonSulfoxide Oxidation OxonSulfoxide->OxonSulfone Oxidation Analytical Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenize 1. Homogenize Sample Spike 2. Spike with Internal Standard (e.g., Fenthion-d6) Homogenize->Spike Extract 3. Add Acetonitrile & Salts, Shake Spike->Extract Centrifuge1 4. Centrifuge Extract->Centrifuge1 Cleanup 5. Dispersive SPE Cleanup of Supernatant Centrifuge1->Cleanup Centrifuge2 6. Centrifuge Cleanup->Centrifuge2 FinalExtract 7. Final Extract for Analysis Centrifuge2->FinalExtract LC UHPLC Separation FinalExtract->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quant Quantification MS->Quant

Sources

Protocols & Analytical Methods

Method

Fenthion Sulfone-d6 as an internal standard in LC-MS/MS

Application Note: Quantitative Analysis of Fenthion Sulfone in Complex Matrices using Isotope Dilution LC-MS/MS Executive Summary This application note details a robust, self-validating protocol for the quantification of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Fenthion Sulfone in Complex Matrices using Isotope Dilution LC-MS/MS

Executive Summary

This application note details a robust, self-validating protocol for the quantification of Fenthion Sulfone , a terminal and toxic metabolite of the organophosphate insecticide Fenthion. By utilizing Fenthion Sulfone-d6 as a stable isotope-labeled internal standard (SIL-IS), this method specifically addresses the challenges of matrix-induced signal suppression common in food and environmental analysis.

The protocol employs a modified QuEChERS extraction followed by UHPLC-MS/MS analysis. It is designed for researchers requiring high precision (RSD < 5%) and accuracy (Recovery 80-120%) in regulatory compliance testing (e.g., EU MRLs, FDA).

Introduction & Scientific Rationale

Fenthion is an organothiophosphate insecticide that undergoes rapid oxidative metabolism in biological and environmental systems. The parent compound is oxidized to Fenthion Sulfoxide and subsequently to Fenthion Sulfone . While the parent compound degrades, the sulfone metabolite is highly persistent and possesses significant acetylcholinesterase (AChE) inhibitory potential. Consequently, regulatory bodies often define the "total fenthion" residue as the sum of fenthion, its oxygen analogues, and their sulfoxides and sulfones.

Why Fenthion Sulfone-d6? In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, pigments) often compete for charge, causing unpredictable signal suppression or enhancement. External calibration fails to correct for these dynamic fluctuations.

  • Mechanism: Fenthion Sulfone-d6 is chemically identical to the analyte but mass-shifted (+6 Da).[1] It co-elutes perfectly with the native target, experiencing the exact same ionization environment at the exact same moment.

  • Result: The ratio of Analyte Area to IS Area remains constant regardless of matrix load, providing automatic correction for extraction loss and ionization effects.

Metabolic Pathway & Target Relevance

FenthionMetabolism Fenthion Fenthion (Parent) Sulfoxide Fenthion Sulfoxide (Intermediate) Fenthion->Sulfoxide Cytochrome P450 Oxidation Oxons Oxon Metabolites (Toxic) Fenthion->Oxons Desulfuration Sulfone Fenthion Sulfone (Target Analyte) Sulfoxide->Sulfone Further Oxidation (Persistent) Sulfone->Oxons Minor Pathway

Figure 1: Oxidative metabolism of Fenthion.[2] The Sulfone is a stable, terminal marker for residue analysis.

Chemical & Physical Properties

PropertyNative Fenthion SulfoneFenthion Sulfone-d6 (IS)
CAS Number 3761-42-02733000-83-2 (Ref)
Formula


Molecular Weight 310.33 g/mol 316.37 g/mol
Label Position N/A

-Dimethyl-d6 (typical)
LogP ~1.9 (Moderate Polarity)~1.9 (Identical)
Retention Time ~3.34 min~3.32 min (Isotope effect negligible)

Method Development Strategy

Mass Spectrometry Optimization (ESI+)

The method utilizes Positive Electrospray Ionization (ESI+).[3] The critical step is defining Multiple Reaction Monitoring (MRM) transitions that avoid "cross-talk" between the native and deuterated forms.

  • Precursor Ions: Both compounds form

    
     ions.
    
  • Product Ions: The primary fragmentation pathway involves the loss of the phosphate moiety or the cleavage of the P-O/P-S bonds.[2]

    • Note: If the d6-label is on the

      
      -dimethyl groups, fragments containing the phosphorus head group will shift by +6 Da. Fragments containing only the aromatic ring will not shift.
      
    • Selection: To ensure specificity, we select transitions where the mass shift is preserved if possible, or ensure chromatographic resolution is not required due to mass separation.

Recommended MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)TypeRationale
Fenthion Sulfone 311.0125.0 24Quant

moiety
311.0109.132QualRing fragment
Fenthion Sulfone-d6 317.0131.0 24Quant

(+6 shift)

Citation: Agilent Application Note 5991-7720EN; NIH PubChem CID 3346.

Chromatography

A C18 column is required. The sulfone is more polar than the parent fenthion, eluting earlier.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

    • Why Ammonium Formate? It promotes the formation of

      
       and stabilizes the signal for organophosphates.
      

Experimental Protocol

Reagents & Standards
  • Stock Solution (Native): 1 mg/mL in Acetonitrile.

  • IS Stock Solution (d6): 100 µg/mL in Acetone or Acetonitrile.

  • Working IS Solution: Dilute IS Stock to 1 µg/mL in Acetonitrile.

Sample Preparation: Citrate-Buffered QuEChERS

Standard: AOAC Official Method 2007.01

Step-by-Step Workflow:

  • Homogenization: Weigh 10 g of sample (fruit/vegetable) into a 50 mL centrifuge tube.

  • IS Spiking (Crucial Step): Add 100 µL of Working IS Solution (1 µg/mL) to the sample before extraction.

    • Reasoning: The IS must be present during the extraction to compensate for recovery losses.

  • Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Vortex for 1 min.

  • Salting Out: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g Na-Citrate, 0.5g Na2-H-Citrate). Shake vigorously for 1 min.

  • Centrifugation: 3000 x g for 5 min.

  • Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube (containing 150mg MgSO4 + 25mg PSA).

    • Note: For high-fat samples, add C18 sorbent. For pigmented samples, add GCB.

  • Final Prep: Centrifuge dSPE tube. Filter supernatant (0.2 µm PTFE) into an autosampler vial.

QuEChERS_Workflow Start Homogenized Sample (10g) Spike SPIKE Internal Standard (Fenthion Sulfone-d6) Start->Spike Extract Add ACN + Salts Shake & Centrifuge Spike->Extract Equilibrate 15 min Clean dSPE Clean-up (PSA/MgSO4) Extract->Clean Supernatant Analyze LC-MS/MS Analysis Clean->Analyze Filtered Extract

Figure 2: Sample preparation workflow emphasizing the critical IS spiking point.

LC-MS/MS Parameters
ParameterSetting
Injection Volume 2 - 5 µL
Flow Rate 0.4 mL/min
Column Temp 40°C
Gradient 0-1 min: 5% B; 1-8 min: 5%->95% B; 8-10 min: 95% B.
Ion Source ESI Positive
Capillary Voltage 3500 V
Drying Gas 10 L/min @ 300°C

Calculation & Validation

Quantification (Isotope Dilution)

Do not use external calibration curves. Use the Response Ratio .



Construct a calibration curve by plotting RR (y-axis) vs. Concentration Ratio (x-axis).



Quality Assurance Criteria
  • Linearity:

    
     over the range 1–100 ng/mL.
    
  • IS Recovery: The absolute area of the IS in samples should be 50–150% of the area in a pure solvent standard.

    • Troubleshooting: If IS area drops <50%, matrix suppression is severe. Dilute the extract (1:5) and re-inject. The Ratio (RR) will correct for this, but sensitivity may suffer.

  • Retention Time Matching: The IS must elute within ±0.05 min of the native analyte.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7720EN. Link

  • AOAC International. (2007).[4] Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.[4]Link

  • Lee, J., et al. (2020).[5][6] Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 25(8), 1982. Link

  • European Union Reference Laboratories (EURL). EURL-SRM Analytical Observations Report: Analysis of Fenthion and its metabolites.Link

  • BenchChem. Fenthion-oxon-sulfone-D6 Product Guide and Fragmentation Pathways.Link

Sources

Application

Quantitative Analysis of Fentión and its Metabolites in Complex Matrices using Fenthion Sulfone-d6 as an Internal Standard by GC-MS/MS

An Application Note for Researchers and Analytical Scientists Abstract The accurate quantification of pesticide residues in food and environmental samples is paramount for ensuring public health and regulatory compliance...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Analytical Scientists

Abstract

The accurate quantification of pesticide residues in food and environmental samples is paramount for ensuring public health and regulatory compliance. Fenthion, an organophosphate insecticide, and its toxicologically significant metabolites, such as fenthion sulfone, require highly sensitive and selective analytical methods for their detection at trace levels.[1] This application note presents a robust and reliable methodology for the analysis of fenthion and its metabolites using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) coupled with an isotope dilution technique. The use of a stable isotope-labeled internal standard, Fenthion Sulfone-d6, is central to this protocol. This approach effectively compensates for sample matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[2] The protocol details a complete workflow from sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to the optimized GC-MS/MS parameters for confident quantification.

Introduction: The Rationale for Isotope Dilution in Pesticide Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has become the gold standard for multi-residue pesticide analysis due to its exceptional selectivity and sensitivity, allowing for the detection of trace-level contaminants in complex matrices like fruits, vegetables, and soil.[3][4] Operating in the Multiple Reaction Monitoring (MRM) mode, a triple quadrupole mass spectrometer can filter out most matrix interferences, providing a clean signal for the target analyte.[4]

However, even with advanced instrumentation, quantitative accuracy can be compromised by several factors:

  • Matrix Effects: Co-extracted compounds from the sample matrix can enhance or suppress the ionization of the target analyte in the MS source, leading to inaccurate results.

  • Analyte Losses: Variability in analyte recovery can occur during the multi-step sample preparation process.

  • Instrumental Variability: Fluctuations in injection volume or detector response can introduce errors.

To overcome these challenges, the use of an internal standard is crucial.[5] The most effective approach is Isotope Dilution Mass Spectrometry (IDMS), which employs a stable isotope-labeled (SIL) version of the analyte as the internal standard.[6][7] A SIL standard is chemically identical to the native analyte, ensuring it behaves similarly during extraction, cleanup, and chromatography.[8] Because it is differentiated from the native analyte by its mass, the mass spectrometer can measure both compounds simultaneously. By adding a known amount of the SIL standard at the beginning of the sample preparation process, any losses or matrix effects will affect both the analyte and the standard proportionally.[9][10] The final quantification is based on the ratio of the native analyte response to the SIL standard response, providing a highly accurate and reliable result that corrects for these potential sources of error.[10]

Fenthion Sulfone-d6 is an ideal internal standard for the analysis of fenthion sulfone, a key metabolite of the parent insecticide fenthion.[2] Its six deuterium atoms provide a distinct mass shift (+6 Da) for clear mass spectrometric identification without altering its chemical or chromatographic properties.[11]

Experimental Workflow: A Self-Validating System

The combination of the QuEChERS sample preparation method and GC-MS/MS analysis with a deuterated internal standard creates a self-validating system that ensures data integrity and trustworthiness.

Principle of Isotope Dilution

The diagram below illustrates the core principle of isotope dilution. A known quantity of Fenthion Sulfone-d6 (the internal standard) is added to the sample. Despite any potential losses during the subsequent preparation and analysis steps, the ratio of the native analyte to the internal standard remains constant, enabling accurate quantification.

cluster_0 Sample Preparation cluster_1 Extraction & Cleanup (QuEChERS) cluster_2 GC-MS/MS Analysis Sample Sample containing unknown amount of Fenthion Sulfone SpikedSample Spiked Sample Sample->SpikedSample Add IS IS Known amount of Fenthion Sulfone-d6 (Internal Standard) Extract Final Extract SpikedSample->Extract Losses Potential Analyte Loss & Matrix Effects Extract->Losses Analysis Measure Peak Area Ratio (Analyte / IS) Extract->Analysis Quantification Accurate Quantification Analysis->Quantification Ratio remains constant

Caption: Principle of Isotope Dilution using Fenthion Sulfone-d6.

Sample Preparation: The QuEChERS Protocol

The QuEChERS method is a streamlined and effective procedure for extracting pesticide residues from a wide variety of food matrices.[12][13][14][15]

Protocol:

  • Homogenization: Weigh 10 g of a homogenized sample (e.g., fruit or vegetable puree) into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of water before proceeding.[16]

  • Internal Standard Spiking: Add a known volume of Fenthion Sulfone-d6 working solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

    • Centrifuge at ≥ 3000 rcf for 5 minutes to separate the organic layer from the solid and aqueous layers.[2]

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube. The sorbents in the tube (e.g., primary secondary amine (PSA), C18, graphitized carbon black) are chosen based on the matrix to remove interferences like sugars, lipids, and pigments.[16]

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Final Extract Preparation: The resulting supernatant is the final extract. Transfer an aliquot into a GC vial for analysis.

start 1. Homogenized Sample (10g) step2 2. Add Internal Standard (Fenthion Sulfone-d6) start->step2 step3 3. Add Acetonitrile (10mL) & QuEChERS Salts step2->step3 step4 4. Shake (1 min) & Centrifuge step3->step4 step5 5. Transfer Supernatant to d-SPE Tube step4->step5 step6 6. Vortex (30s) & Centrifuge step5->step6 end 7. Final Extract for GC-MS/MS step6->end

Caption: The QuEChERS sample preparation workflow.

GC-MS/MS Instrumental Analysis

The cleaned-up extract is analyzed by a triple quadrupole GC-MS/MS system. The parameters must be optimized to ensure good chromatographic separation and sensitive detection.[17]

Recommended GC-MS/MS Parameters

The following table provides a starting point for method development. Parameters should be optimized for the specific instrument and application.

ParameterRecommended SettingCausality and Field-Proven Insights
Gas Chromatograph
Injection Volume1.0 µLA standard volume that balances sensitivity with the risk of overloading the system.
Injector Type & TempSplit/Splitless, 275 °CEnsures efficient vaporization of the analytes while minimizing thermal degradation. A splitless injection is typically used for trace analysis to maximize sensitivity.
Carrier Gas & FlowHelium, Constant Flow at 1.2 mL/minHelium provides good chromatographic efficiency and is inert. Constant flow ensures reproducible retention times.
ColumnLow-bleed capillary column for pesticides (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)A column with a phase designed for pesticide analysis provides the necessary selectivity and resolution for separating a wide range of compounds.[17]
Oven ProgramInitial 80°C, ramp at 20°C/min to 290°C, hold for 4.5 min.An optimized temperature ramp is critical for separating analytes from each other and from matrix components, ensuring sharp peaks and accurate integration.[3][18]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique for GC-MS that produces repeatable fragmentation patterns for compound identification and quantification.
Ion Source Temp230 °COptimizing the source temperature is key to maximizing ion formation while minimizing thermal degradation and source contamination.
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides unmatched sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, effectively eliminating matrix noise.[4]
Multiple Reaction Monitoring (MRM) Transitions

The selection of appropriate MRM transitions is fundamental to the selectivity of the method. At least two transitions should be monitored for each compound: one for quantification (quantifier) and one for confirmation (qualifier). The collision energy (CE) for each transition must be optimized to maximize the product ion signal.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Collision Energy (eV)Product Ion (Qualifier) (m/z)Collision Energy (eV)
Fenthion2781692010920
Fenthion Sulfone 310 185 Optimize125 Optimize
Fenthion Sulfone-d6 316 191 Optimize125 Optimize

Note: The MRM transitions and collision energies are typical values and must be empirically optimized on the specific GC-MS/MS instrument being used to achieve maximum sensitivity.[2]

Method Performance and Validation

A single-laboratory validation should be performed to demonstrate that the method is fit for its intended purpose.[19] Key performance parameters should be assessed according to internationally recognized guidelines.[20][21]

Validation ParameterTypical Acceptance CriteriaImportance in Ensuring Data Integrity
Linearity Correlation coefficient (r²) > 0.99Demonstrates a proportional response of the instrument to the concentration of the analyte over the working range.
LOD & LOQ LOQ ≤ Maximum Residue Limit (MRL)Ensures the method is sensitive enough to detect and quantify residues at or below legally mandated tolerance levels.[18][22]
Accuracy (Recovery) 70-120%Assesses the agreement between the measured concentration and the true concentration, indicating the extent of systematic error.[22][23]
Precision (RSD) Repeatability RSDr ≤ 20% Reproducibility RSDR ≤ 20%Measures the random error of the method, ensuring that results are consistent and reproducible over time and by different analysts.[22]

Conclusion

The described GC-MS/MS method, incorporating Fenthion Sulfone-d6 as an internal standard, provides a highly accurate, sensitive, and robust protocol for the quantitative analysis of fenthion and its key metabolite, fenthion sulfone. The use of isotope dilution effectively mitigates matrix-induced inaccuracies and compensates for variability in sample preparation, leading to trustworthy and defensible data. This methodology is ideally suited for routine monitoring in food safety, environmental analysis, and other applications where precise pesticide residue quantification is essential.

References

  • ResolveMass Laboratories Inc. (n.d.). Fenthion-d6 | CAS 1189662-83-6. Retrieved from [Link]

  • IndiaMART. (n.d.). Fenthion-Sulfone Analytical Standard, Best Price, High Purity 98%. Retrieved from [Link]

  • LCGC International. (n.d.). The Application of GC–MS to the Analysis of Pesticides in Foodstuffs. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Fenthion (Ref: OMS 2). AERU. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Pesticides in Baby Foods Using a GCMS-TQ8030 GC/MS/MS, Part II No. GCMS-1402. Retrieved from [Link]

  • Labmate Online. (2024, August 26). Enhancing Pesticide Residue Testing Efficiency with GCMS: Tips and Best Practices. Retrieved from [Link]

  • Agilent. (2019, January 9). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1984, September 11). fenthion (039). Retrieved from [Link]

  • SciSpace. (2010). Determination of 105 pesticide residues by GC/MS/MS. Retrieved from [Link]

  • ResearchGate. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Retrieved from [Link]

  • National Institutes of Health. (2020, April 22). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • QuEChERS.com. (n.d.). QuEChERS: Home. Retrieved from [Link]

  • ACS Publications. (2018, June 7). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • European Commission. (n.d.). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]

  • ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]

  • Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 17). Why Are Internal Standards Used In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Retrieved from [Link]

  • Separation Science. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]

  • ResearchGate. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. Retrieved from [Link]

  • MDPI. (n.d.). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, April 24). Isotope Dilution Mass Spectrometry. Retrieved from [Link]

Sources

Method

Application Note: Precision Quantitation of Fenthion and Metabolites in Food Matrices

A Citrate-Buffered QuEChERS Protocol Utilizing Fenthion Sulfone-d6 Internal Standard Abstract This application note details a robust, self-validating protocol for the quantification of Fenthion and its toxicologically si...

Author: BenchChem Technical Support Team. Date: February 2026

A Citrate-Buffered QuEChERS Protocol Utilizing Fenthion Sulfone-d6 Internal Standard

Abstract

This application note details a robust, self-validating protocol for the quantification of Fenthion and its toxicologically significant metabolites (Fenthion Sulfoxide and Fenthion Sulfone) in complex food matrices. Utilizing the EN 15662 Citrate-Buffered QuEChERS method, this workflow integrates Fenthion Sulfone-d6 as a surrogate internal standard to actively correct for matrix-induced ionization suppression and extraction inefficiencies. This guide provides step-by-step extraction logic, optimized LC-MS/MS parameters, and a mechanistic breakdown of the clean-up chemistry.

Introduction & Scientific Context

Fenthion is an organophosphate insecticide that rapidly degrades in the environment and biological systems into its oxidative metabolites: Fenthion Sulfoxide and Fenthion Sulfone . Regulatory bodies (EFSA, EPA) often define the residue definition as the "sum of fenthion and its oxygen analogues and their sulfoxides and sulfones."

Consequently, analytical methods must prevent the degradation of these metabolites during extraction while accurately quantifying them.

  • The Challenge: Fenthion metabolites are polarity-diverse. The parent compound is lipophilic, while the sulfone/sulfoxide metabolites are significantly more polar. Standard extraction methods may suffer from differential recovery.

  • The Solution: The Citrate-Buffered QuEChERS (EN 15662) method maintains a pH of ~5.0–5.5, preventing base-catalyzed degradation of the sensitive organophosphate ester bond.

  • The Internal Standard: Fenthion Sulfone-d6 is chemically identical to the terminal oxidation product but mass-differentiated. Spiking this IS prior to extraction creates a self-correcting system where any loss of analyte during the partitioning or dSPE steps is mirrored by the IS, nullifying the error in the final ratio calculation.

Materials & Reagents
ComponentSpecificationPurpose
Internal Standard Fenthion Sulfone-d6 (>98% isotopic purity)Correction for recovery & matrix effects.
Extraction Solvent Acetonitrile (LC-MS Grade)High solvating power; separates well from water upon salting out.
Buffer Salts (EN 15662) 4g MgSO₄, 1g NaCl, 1g Na-Citrate, 0.5g Na-HydrogencitrateInduces phase separation and buffers pH to ~5.5.
dSPE Sorbent (General) 150mg MgSO₄ + 25mg PSA (per mL extract)Removes water and sugars/fatty acids.
dSPE Sorbent (Fatty) Add 25mg C18Removes lipids/waxes (e.g., Avocado, Oil seeds).
dSPE Sorbent (Pigmented) Add 2.5mg - 7.5mg GCBRemoves chlorophyll/carotenoids (e.g., Spinach).
Experimental Protocol
4.1. Internal Standard Spiking Strategy

Critical Step: The IS must be added to the homogenized sample before solvent addition to equilibrate with the matrix.

  • Stock Preparation: Prepare a 100 µg/mL stock of Fenthion Sulfone-d6 in Acetonitrile.

  • Spiking: Add 10 µL of IS stock to 10 g of homogenized sample (Final concentration: 0.1 mg/kg).

  • Equilibration: Vortex and let stand for 15 minutes. This allows the IS to bind to the matrix similarly to the native pesticide.

4.2. Extraction & Partitioning (The "QuEChERS" Step)
  • Weighing: Weigh 10 g (± 0.1 g) of homogenized sample into a 50 mL FEP/PP centrifuge tube.

  • Solvent Addition: Add 10 mL Acetonitrile.

  • Agitation: Shake vigorously for 1 minute (or use a Geno/Spex grinder at 1000 rpm). Note: Thorough disintegration of the sample is vital here.

  • Salting Out: Add the EN 15662 Citrate Buffer Salt Kit (4g MgSO₄, 1g NaCl, 1g Na-Citrate, 0.5g Na-Hydrogencitrate).

    • Technical Insight: Adding salts after the solvent prevents the formation of exothermic "magnesium cakes" that trap analytes.

  • Extraction: Shake immediately and vigorously for 1 minute.

  • Separation: Centrifuge at ≥ 3000 RCF for 5 minutes. The result is a three-phase system: solids (bottom), aqueous layer (middle), and acetonitrile extract (top).

4.3. Dispersive Solid Phase Extraction (dSPE Clean-up)
  • Aliquot: Transfer 1 mL of the supernatant (Acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄ and 25 mg PSA .

    • If analyzing fatty matrices (Avocado): Use a tube containing C18 + PSA + MgSO₄.

    • If analyzing pigmented matrices (Spinach): Use a tube containing GCB + PSA + MgSO₄.

  • Clean-up: Vortex for 30 seconds.

  • Clarification: Centrifuge at ≥ 5000 RCF for 3 minutes.

  • Final Prep: Transfer 0.5 mL of the cleaned extract to an autosampler vial. Dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid) to improve peak shape and reduce solvent strength mismatch during injection.

Workflow Visualization

QuEChERS_Workflow cluster_0 Extraction Phase cluster_1 Clean-up Phase Start Homogenized Sample (10g) Spike Spike IS: Fenthion Sulfone-d6 (Equilibrate 15 min) Start->Spike Extract Add 10mL Acetonitrile Shake 1 min Spike->Extract Solvent Extraction Salt Add Citrate Buffer Salts (MgSO4, NaCl, Citrates) Shake 1 min Extract->Salt Partitioning Centrifuge1 Centrifuge (3000 RCF, 5 min) Phase Separation Salt->Centrifuge1 Aliquot Transfer 1mL Supernatant to dSPE Tube Centrifuge1->Aliquot Top Organic Layer CleanUp dSPE Clean-up (PSA + MgSO4 +/- C18/GCB) Vortex & Centrifuge Aliquot->CleanUp Matrix Removal Dilute Dilute 1:1 with Water + 0.1% Formic Acid CleanUp->Dilute Analyze LC-MS/MS Analysis Dilute->Analyze

Caption: Step-by-step Citrate-Buffered QuEChERS workflow for Fenthion extraction including critical IS spiking and dSPE clean-up phases.

Instrumental Analysis (LC-MS/MS)

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid Flow Rate: 0.3 mL/min Injection Vol: 2-5 µL

MS Parameters (ESI Positive Mode):

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Fenthion 279.1169.1109.120 / 35
Fenthion Sulfoxide 295.1279.1169.115 / 25
Fenthion Sulfone 311.1169.1109.122 / 38
Fenthion Sulfone-d6 (IS) 317.1 175.1 115.1 22 / 38

Note: The d6-IS transitions are shifted by +6 Da, ensuring no cross-talk with the native analyte.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Linearity: Calibration curves (Matrix-Matched) should have

    
    .
    
  • Recovery: Spiked samples (at LOQ and 10x LOQ) should yield recoveries between 70–120%.

    • Calculation:

      
      
      
  • Matrix Effect (ME):

    • If ME is > ±20%, the use of the Deuterated IS is mandatory to compensate.

  • IS Response Stability: The peak area of Fenthion Sulfone-d6 in samples should not deviate by more than ±20% from the average IS area in calibration standards. A large deviation indicates severe suppression or extraction error.

References
  • Anastassiades, M., Lehotay, S. J., et al. (2003). "Fast and easy multiresidue method employing acetonitrile extraction/partitioning and
Application

Application Note: Validated Quantitation of Fenthion via LC-MS/MS using Fenthion-d6

Abstract This application note details a robust, validated protocol for the quantitation of Fenthion in complex food matrices (fruit/vegetable homogenates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantitation of Fenthion in complex food matrices (fruit/vegetable homogenates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To mitigate the significant signal suppression characteristic of organophosphate analysis in electrospray ionization (ESI), this method employs Fenthion-d6 as a deuterated internal standard (IS). The protocol adheres to SANTE/11312/2021 guidelines for analytical quality control, ensuring high specificity, linearity (


), and recovery (70–120%).

Introduction & Scientific Rationale

The Analyte: Fenthion

Fenthion is an organophosphate insecticide that acts as a potent acetylcholinesterase (AChE) inhibitor. While effective against fruit flies and mosquitoes, its lipophilicity allows it to persist in waxy fruit cuticles (e.g., olives, citrus), posing consumer health risks.

The Challenge: Matrix Effects

In LC-MS/MS, co-eluting matrix components (phospholipids, sugars) often compete for charge in the ESI source, leading to signal suppression . This causes underestimation of the pesticide residue. External calibration is insufficient because the standard (in pure solvent) does not experience this suppression.

The Solution: Deuterated Internal Standardization

Fenthion-d6 contains six deuterium atoms on the aromatic ring/methyl groups. It possesses:

  • Identical Retention Time: It co-elutes perfectly with Fenthion.

  • Identical Ionization Physics: It experiences the exact same degree of signal suppression as the analyte.

  • Mass Differentiation: The +6 Da mass shift allows the mass spectrometer to distinguish it from the native target.

By quantifying the ratio of Fenthion to Fenthion-d6, matrix effects are mathematically cancelled out.

Analytical Workflow Visualization

The following diagram outlines the critical path from sample homogenization to data validation.

G Sample Homogenized Sample (10g) Spike Spike Internal Standard (Fenthion-d6) Sample->Spike Gravimetric Extract QuEChERS Extraction (AcN + Salts) Spike->Extract Vortex/Centrifuge Cleanup dSPE Cleanup (PSA/MgSO4) Extract->Cleanup Aliquot LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Inject Data Quantitation via Isotope Dilution LCMS->Data Ratio Calculation

Figure 1: End-to-end analytical workflow for Fenthion quantitation using Isotope Dilution.

Experimental Protocol

Chemicals and Reagents
  • Target: Fenthion (Purity >98%).

  • Internal Standard: Fenthion-d6 (Isotopic purity >99%).

  • Solvents: LC-MS Grade Acetonitrile (AcN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

  • Extraction Salts: QuEChERS Citrate Buffer Mix (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate sesquihydrate).

  • dSPE Sorbent: Primary Secondary Amine (PSA) + MgSO4 (for general fruits/vegetables).

Sample Preparation (QuEChERS)

This protocol is optimized for high-water content matrices (apples, cucumbers, grapes).

  • Weighing: Weigh 10.0 g (± 0.1 g) of homogenized sample into a 50 mL centrifuge tube.

  • IS Addition: Add 100 µL of Fenthion-d6 working solution (1 µg/mL) to achieve a concentration of 10 ng/g. Vortex for 30 seconds.

  • Extraction: Add 10 mL Acetonitrile. Vortex vigorously for 1 minute.

  • Salting Out: Add the QuEChERS Citrate Buffer salt packet. Shake vigorously for 1 minute immediately to prevent MgSO4 agglomeration.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer 1 mL of the supernatant (organic layer) to a 2 mL dSPE tube containing 25 mg PSA and 150 mg MgSO4.

  • Final Spin: Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Filtration: Transfer supernatant to an autosampler vial through a 0.2 µm PTFE filter.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 100mm x 2.1mm, 1.8 µm).

  • Column Temp: 40°C.

  • Injection Volume: 2 µL.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

Gradient Profile:

Time (min) % B Description
0.00 5 Initial Hold
1.00 5 Start Gradient
8.00 95 Elution of Fenthion
10.00 95 Wash
10.10 5 Re-equilibration

| 13.00 | 5 | End Run |

Mass Spectrometry Parameters:

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 400°C.

  • Collision Gas: Argon.

MRM Transitions (Multiple Reaction Monitoring): Note: Fenthion forms a protonated molecular ion [M+H]+. The primary transition involves the loss of the dimethyl phosphite group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (V)
Fenthion 279.1169.1Quantifier 20
Fenthion 279.1109.1Qualifier35
Fenthion-d6 285.1175.1IS Quantifier 20

Validation Framework (SANTE/11312/2021)

To ensure this method is legally defensible, it must be validated against the European Commission's SANTE guidelines.

Linearity

Prepare a 6-point calibration curve (1, 5, 10, 25, 50, 100 ng/mL) in solvent.

  • Requirement:

    
    .
    
  • Residuals: Back-calculated concentrations must be within ±20% of the true value.

Matrix Effect (ME) Calculation

The IS corrects for ME, but you must characterize the severity of the suppression during development.



  • Acceptance: If ME is between -20% and +20%, it is considered "soft." Fenthion often exhibits -40% (suppression) in citrus, necessitating the Fenthion-d6 correction.

Recovery and Precision

Spike blank matrix at two levels (LOQ and 10x LOQ, e.g., 10 ng/g and 100 ng/g). Perform


 replicates.
  • Mean Recovery: Must be 70% – 120%.

  • Repeatability (

    
    ): 
    
    
    
    .
Identification Criteria
  • Retention Time: Analyte peak must be within ±0.1 min of the standard.

  • Ion Ratio: The ratio of Quantifier (169) to Qualifier (109) ions must not deviate by more than ±30% from the reference standard.

Mechanism of Correction (Visualized)

The power of the deuterated standard lies in its ability to "shadow" the analyte through the ionization process.

MatrixEffect cluster_0 Without Internal Standard cluster_1 With Fenthion-d6 ESI ESI Source (Limited Charge Available) Analyte_Only Fenthion Signal (Suppressed 40%) ESI->Analyte_Only Analyte_IS Fenthion Signal (Suppressed 40%) ESI->Analyte_IS IS_Signal Fenthion-d6 Signal (Suppressed 40%) ESI->IS_Signal Matrix Matrix Interferences (Phospholipids) Matrix->ESI Consumes Charge Result_Bad Result: 60 ng/g (FALSE LOW) Analyte_Only->Result_Bad Ratio Ratio Calculation (Suppression Cancels Out) Analyte_IS->Ratio IS_Signal->Ratio Result_Good Result: 100 ng/g (ACCURATE) Ratio->Result_Good

Figure 2: Mechanism of Matrix Effect Correction. Since both analyte and IS are suppressed equally, their ratio remains constant, yielding accurate quantification.

Troubleshooting & Expert Tips

  • Fenthion Oxidation: Fenthion degrades rapidly into Fenthion Sulfoxide and Fenthion Sulfone .

    • Tip: While this protocol targets the parent Fenthion, regulatory bodies often require the "Sum of Fenthion and its oxygen analogues." Ensure your extraction does not artificially oxidize the sample (keep samples cool, avoid prolonged exposure to light).

  • dSPE Selection: For citrus (acidic/oily), use PSA + C18. The C18 helps remove the heavy waxes that can foul the ion source.

  • Dwell Time: Set MRM dwell times to at least 20-50ms per transition to ensure enough data points across the peak (aim for 12-15 points per peak).

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]

  • Anastassiades, M., et al. (2003).
Method

Application Note: Preparation and Preservation of Fenthion Sulfone-d6 Internal Standard Solutions

Abstract & Scope This technical guide outlines the rigorous preparation and storage protocols for Fenthion Sulfone-d6 , a deuterated internal standard (IS) used in the trace analysis of organophosphate residues. Fenthion...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the rigorous preparation and storage protocols for Fenthion Sulfone-d6 , a deuterated internal standard (IS) used in the trace analysis of organophosphate residues. Fenthion sulfone (


) is a major oxidative metabolite of the insecticide Fenthion. Accurate quantitation in complex matrices (food, environmental water) requires the use of isotopically labeled standards to correct for matrix effects and recovery losses during QuEChERS or SPE extraction.

This document addresses the specific physicochemical challenges of this compound—namely its susceptibility to hydrolysis and potential deuterium-hydrogen exchange—and provides a self-validating workflow to ensure analytical integrity.

Chemical Identity & Profile[1][2][3]

Before handling, verify the reference standard against the following profile to ensure the correct metabolite form (P=S vs. P=O) is being used.

ParameterSpecificationNotes
Compound Name Fenthion Sulfone-d6Synonym: O,O-Dimethyl-d6 O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate
Parent Compound Fenthion Sulfone (Native)CAS: 3761-42-0
CAS (Labeled) Varies by manufacturerCommonly listed as Fenthion-sulfone-d6
Molecular Weight ~316.36 g/mol Native MW (310.[1][2]33) + 6 Da (d6 label)
Chemical Formula

Label typically on the two O-methyl groups
Solubility Soluble in Acetonitrile, Methanol, Ethyl AcetateCritical: Low solubility in water; hydrolytically unstable at high pH
Toxicity High (AChE Inhibitor) Handle in Biosafety Level 2 or Fume Hood

Strategic Solvent Selection: The "Why" Behind the Protocol

Selecting the correct solvent is the single most critical factor in preserving the isotopic purity and chemical stability of Fenthion Sulfone-d6.

Primary Solvent: Acetonitrile (ACN)

Recommendation: Use LC-MS grade Acetonitrile for all Stock and Intermediate solutions.

  • Mechanism: ACN is aprotic. Unlike Methanol (MeOH), it lacks a hydroxyl group that can participate in nucleophilic attack on the phosphorus center.

  • Stability: Organophosphates are prone to transesterification (solvolysis) in alcohols (MeOH/EtOH) during long-term storage. ACN eliminates this pathway.

  • LC-MS Compatibility: ACN has lower viscosity than MeOH, reducing backpressure, and generally provides sharper peak shapes for organophosphates in Reverse Phase (C18) chromatography.

Avoid: Acetone and Protic Buffers
  • Acetone: While soluble, acetone can promote degradation of thioether/sulfone moieties under light exposure and is too volatile for precise concentration maintenance.

  • Water/Buffers: Only introduce water at the final "Instrument Working Solution" stage. Long-term storage in aqueous media promotes hydrolysis of the P-O-Aryl bond.

Detailed Preparation Protocol

Workflow Visualization

The following diagram illustrates the critical path from neat standard to instrument injection, highlighting safety and stability checkpoints.

G cluster_storage Critical Storage Conditions Neat Neat Standard (Solid/Oil) Weighing Gravimetric Weighing (Anti-static, Amber Vial) Neat->Weighing Equilibrate to RT Stock Stock Solution 1000 µg/mL in ACN (-80°C Storage) Weighing->Stock Dissolve in ACN Sonicate < 1 min Inter Intermediate Solution 10 - 100 µg/mL in ACN (-20°C Storage) Stock->Inter Dilution Working Instrument Working Sol. In Initial Mobile Phase (Prepare Fresh Daily) Inter->Working Dilute to Calibration Range QC QC Checkpoint: Isotopic Purity & Area Count Working->QC LC-MS/MS Injection

Figure 1: Step-by-step preparation workflow emphasizing solvent transition and temperature control.

Step 1: Preparation of Master Stock Solution (1000 µg/mL)

Objective: Create a stable, high-concentration reserve.

  • Equilibration: Remove the neat Fenthion Sulfone-d6 vial from the freezer and allow it to reach room temperature (20-25°C) inside a desiccator.

    • Reasoning: Opening a cold vial causes condensation of atmospheric moisture, which initiates hydrolysis.

  • Weighing: Accurately weigh ~10 mg of the standard into a Class A 10 mL volumetric flask.

    • Note: If the standard is an oil/viscous liquid, wash the weighing boat/syringe with Acetonitrile to ensure quantitative transfer.

  • Dissolution: Fill the flask to ~80% volume with LC-MS Grade Acetonitrile .

  • Homogenization: Sonicate for maximum 60 seconds.

    • Caution: Excessive sonication generates heat, which degrades organophosphates.

  • Final Volume: Dilute to mark with Acetonitrile. Invert 10 times to mix.

  • Aliquot: Transfer immediately into Amber Glass Vials with Teflon (PTFE)-lined screw caps.

    • Volume: 1 mL aliquots.

    • Label: Date, Concentration, Solvent, Operator.

Step 2: Intermediate Working Solution (10 µg/mL)

Objective: A working stock for daily spiking.

  • Pipette 100 µL of Master Stock (1000 µg/mL) into a 10 mL volumetric flask.

  • Dilute to volume with Acetonitrile .

  • Store at -20°C. Stability: ~3-6 months.

Step 3: Instrument Working Solution (Variable)

Objective: Final dilution for LC-MS/MS injection.

  • Dilute the Intermediate Solution to the desired concentration (e.g., 50-100 ng/mL) using the Initial Mobile Phase composition (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

  • CRITICAL: Prepare this solution fresh daily or every 48 hours.

    • Reasoning: Once water is introduced, the hydrolysis clock starts. The acidic modifier (Formic acid) slows hydrolysis compared to neutral/alkaline pH, but degradation will eventually occur.

Storage & Stability Conditions

The stability of deuterated organophosphates is governed by three vectors: Temperature, Light, and Container Material.

ParameterConditionScientific Rationale
Temperature (Stock) -80°C (Preferred) or -20°CArrhenius kinetics: Lowering temp significantly slows P-O bond hydrolysis.
Light Exposure Dark / Amber Glass Organophosphates are photosensitive. UV light can cleave the C-S or P-O bonds.
Container Material Silanized Amber Glass Avoid Plastic: Fenthion sulfone is lipophilic (LogP ~2.0-2.8) and will sorb to polypropylene (PP) surfaces, causing concentration drop.
Cap Liner PTFE (Teflon) Avoid rubber septa which can leach plasticizers or absorb the analyte.
Stability Logic Diagram

Stability Factor1 Moisture / Water Result DEGRADATION / LOSS Factor1->Result Hydrolysis of P-O bond Factor2 UV Light Factor2->Result Photolysis Factor3 Plastic Surface Factor3->Result Adsorption (Loss of Titer) Factor4 Methanol (Protic) Factor4->Result Transesterification

Figure 2: Primary degradation pathways for Fenthion Sulfone-d6.

Quality Control: A Self-Validating System

To ensure the integrity of the IS, perform the following "Zero-Injection" test before running a sample batch.

Protocol: Isotopic Purity Verification
  • Inject: A blank solvent sample containing only the Fenthion Sulfone-d6 IS.

  • Monitor:

    • Transition 1 (Quantifier):

      
       317 
      
      
      
      Product Ion (e.g., 261 or 64).
    • Transition 2 (Unlabeled Parent):

      
       311 
      
      
      
      Product Ion.
  • Calculate: Contribution of IS to the native analyte channel.

    • Acceptance Criteria: The response in the native channel (m/z 311) must be < 0.5% of the IS response.

    • Failure Mode: If native signal is high, the IS has either degraded (lost deuterium) or the standard was impure.

Protocol: Retention Time Check
  • Compare the RT of Fenthion Sulfone-d6 to the native standard. They should co-elute (within ±0.02 min), though deuterium isotope effects can sometimes cause a very slight RT shift (usually elutes slightly earlier on C18).

Safety Considerations (SDS Highlights)

  • Hazard Class: Organophosphorous Compound. Acute Toxin (Oral/Dermal).

  • Mechanism: Cholinesterase Inhibitor.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Spill Response: Do not wipe with water. Absorb with sand/vermiculite, then treat surface with 1N NaOH to hydrolyze/neutralize residues.

References

  • Food and Agriculture Organization (FAO). (2000). Pesticide Residues in Food - Fenthion. Evaluations Part I: Residues. Retrieved from

  • Sigma-Aldrich. (n.d.). Fenthion-sulfone PESTANAL®, analytical standard. Product Specification & Storage. Retrieved from

  • Mastovska, K., & Lehotay, S. J. (2004). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. Journal of Chromatography A, 1040(2), 259-272. (Grounding for ACN vs. Acetone stability).
  • AccuStandard. (n.d.). Fenthion sulfone Certified Reference Material. Storage and Handling. Retrieved from

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). (Guideline for IS acceptance criteria).

Sources

Technical Notes & Optimization

Troubleshooting

Technisches Support-Center: Umgang mit coeluierenden Interferenzen in der Fenthion-Analyse

Answering in German as per user request. Willkommen bei der technischen Support-Ressource für die Fenthion-Analyse.

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German as per user request.

Willkommen bei der technischen Support-Ressource für die Fenthion-Analyse. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und Umweltüberwachung. Hier finden Sie Antworten auf häufige Herausforderungen und detaillierte Strategien zur Fehlerbehebung beim Umgang mit coeluierenden Interferenzen in Ihren chromatographischen Analysen.

Häufig gestellte Fragen (FAQs)

F1: Was sind die häufigsten coeluierenden Interferenzen, die bei der Analyse von Fenthion beobachtet werden?

A1: Fenthion, ein Organophosphat-Insektizid, wird oft in komplexen Matrizes wie Lebensmitteln, Wasser und biologischem Gewebe analysiert. Häufige coeluierende Interferenzen können andere Organophosphat- oder Organochlorpestizide mit ähnlichen chemischen Eigenschaften sowie Matrixkomponenten wie Lipide, Pigmente (wie Chlorophyll) und Schwefelverbindungen sein, insbesondere bei Verwendung von nicht-selektiven Detektoren.[1][2] Die spezifischen Interferenzen hängen stark von der Probenmatrix und der angewandten Analysetechnik ab. In Fenthion-Formulierungen selbst können Verunreinigungen wie 3-Methyl-4-(methylthio)anisol ebenfalls coeluieren.[1]

F2: Warum zeigt mein Fenthion-Peak eine schlechte Auflösung oder Tailing?

A2: Eine schlechte Peakform für Fenthion kann auf mehrere Faktoren zurückgeführt werden. Aktive Stellen im GC-Liner, in der Säule oder im Packungsmaterial können mit der Phosphatgruppe von Fenthion interagieren, was zu Peak-Tailing führt.[3] Coeluierende Matrixkomponenten können auch die Peakform verzerren. Darüber hinaus können Probleme mit dem Lösungsmitteleffekt bei der Splitless-Injektion oder eine ungeeignete Zusammensetzung der mobilen Phase in der LC zu Peakverbreiterung oder -aufspaltung führen.

F3: Ich sehe einen signifikanten Matrixeffekt in meiner LC-MS/MS-Analyse von Fenthion. Was kann ich tun?

A3: Matrixeffekte, typischerweise Ionensuppression oder -verstärkung, sind eine häufige Herausforderung bei der LC-MS/MS-Analyse von Pestiziden in komplexen Proben.[4][5][6] Um dies zu mildern, sollten Sie Ihre Probenvorbereitung optimieren, um mehr Matrixkomponenten zu entfernen. Techniken wie die Festphasenextraktion (SPE) mit einem selektiveren Sorbens oder die Verwendung der QuEChERS-Methode (Quick, Easy, Cheap, Effective, Rugged, and Safe) sind sehr effektiv.[4][7][8] Isotopenmarkierte interne Standards, die mit Fenthion coeluieren, können ebenfalls helfen, Matrixeffekte zu kompensieren. Die Verwendung von matrixangepassten Kalibrierungen ist oft notwendig, um genaue quantitative Ergebnisse zu erzielen.[4][7]

F4: Kann ich ein Gaschromatographie (GC)-System mit einem nicht-selektiven Detektor wie einem Flammenionisationsdetektor (FID) für die Fenthion-Analyse verwenden?

A4: Obwohl es möglich ist, wird die Verwendung eines nicht-selektiven Detektors wie FID für die Fenthion-Analyse in komplexen Matrizes aufgrund der hohen Wahrscheinlichkeit von coeluierenden Interferenzen nicht empfohlen. Selektive Detektoren wie der Flammenphotometrische Detektor (FPD) mit einem Phosphorfilter oder ein Stickstoff-Phosphor-Detektor (NPD) bieten eine wesentlich höhere Selektivität und Empfindlichkeit für Organophosphat-Pestizide wie Fenthion.[2][9][10] Zur Bestätigung ist ein Massenspektrometer (MS) der bevorzugte Detektor.

Anleitungen zur Fehlerbehebung

Anleitung 1: Systematischer Ansatz zur Diagnose von coeluierenden Interferenzen

Diese Anleitung bietet einen logischen Arbeitsablauf zur Identifizierung der Quelle von Coelutionsproblemen in Ihrer Fenthion-Analyse.

Schritt 1: Identität von Fenthion bestätigen.

  • Aktion: Analysieren Sie einen reinen Fenthion-Standard, um dessen Retentionszeit und Peakform unter Ihren aktuellen Methodenbedingungen zu bestätigen.

  • Begründung: Dies schafft eine Basisreferenz und stellt sicher, dass Ihr analytisches System für den Zielanalyten wie erwartet funktioniert.

Schritt 2: Analysieren Sie einen Methodenblindwert.

  • Aktion: Injizieren Sie einen Lösungsmittelblindwert, der den gesamten Probenvorbereitungsprozess durchlaufen hat.

  • Begründung: Dies hilft, jegliche Kontamination durch Lösungsmittel, Reagenzien oder Laborgeräte zu identifizieren.

Schritt 3: Analysieren Sie einen Matrixblindwert.

  • Aktion: Verarbeiten und analysieren Sie eine Probe der Matrix, von der bekannt ist, dass sie frei von Fenthion ist.

  • Begründung: Alle Peaks, die bei oder nahe der Retentionszeit von Fenthion beobachtet werden, deuten auf matrixbedingte Interferenzen hin.

Schritt 4: Spiken Sie den Matrixblindwert mit Fenthion.

  • Aktion: Spiken Sie eine bekannte Konzentration von Fenthion in einen Matrixblindwert und analysieren Sie ihn.

  • Begründung: Vergleichen Sie die Peakform und das Ansprechen von Fenthion im gespikten Matrixblindwert mit dem reinen Standard. Dies zeigt das Ausmaß des Matrixeffekts (Suppression oder Verstärkung) und eventuelle coeluierende Matrixinterferenzen.

Schritt 5: Verwenden Sie einen selektiveren Detektor.

  • Aktion: Falls verfügbar, analysieren Sie die problematische Probe erneut mit einem selektiveren Detektor (z. B. MS oder FPD für GC; MS/MS für LC).

  • Begründung: Ein selektiver Detektor kann den Analyten oft ohne weitere Methodenentwicklung von der Interferenz trennen.

Bildunterschrift: Arbeitsablauf zur Diagnose von coeluierenden Interferenzen.

Anleitung 2: Methodenoptimierung zur Auflösung coeluierender Peaks

Sobald eine Interferenz bestätigt ist, können die folgenden Schritte unternommen werden, um die chromatographische Methode für eine bessere Trennung zu optimieren.

Für Gaschromatographie (GC)-Methoden:

Schritt 1: Optimieren Sie das Temperaturprogramm.

  • Aktion: Verringern Sie die anfängliche Ofentemperatur und/oder reduzieren Sie die Heizrate.

  • Begründung: Eine langsamere Temperaturrampe erhöht die Wechselwirkung der Analyten mit der stationären Phase, was die Trennung von eng eluierenden Verbindungen verbessern kann.

Schritt 2: Wählen Sie eine andere stationäre Phase.

  • Aktion: Wenn die Temperaturoptimierung nicht ausreicht, wechseln Sie zu einer GC-Säule mit einer anderen stationären Phasen-Chemie. Wenn Sie beispielsweise eine unpolare DB-5ms-Säule verwenden, ziehen Sie eine polarere Säule wie eine DB-17ms oder eine DB-225ms in Betracht.

  • Begründung: Unterschiedliche stationäre Phasen bieten alternative Selektivitäten basierend auf der Polarität und den funktionellen Gruppen der Analyten, was coeluierende Verbindungen effektiv auflösen kann.

Schritt 3: Evaluieren Sie die Trägergasflussrate.

  • Aktion: Führen Sie eine van-Deemter-Analyse durch, indem Sie die Trägergasflussrate variieren, um die optimale lineare Geschwindigkeit für Ihre Säule zu finden.

  • Begründung: Der Betrieb bei der optimalen linearen Geschwindigkeit minimiert die Bodenhöhe und maximiert die Säuleneffizienz, was zu schärferen Peaks und besserer Auflösung führt.

Für Flüssigchromatographie (LC)-Methoden:

Schritt 1: Passen Sie die Zusammensetzung der mobilen Phase an.

  • Aktion: Ändern Sie das Verhältnis Ihres organischen Lösungsmittels zum wässrigen Puffer. Bei der Gradientenelution passen Sie das Gradientenprofil (Steigung und Dauer) an.

  • Begründung: Eine Änderung der Stärke der mobilen Phase verändert die Retention der Analyten.[11] Ein flacherer Gradient kann die Auflösung von früh eluierenden Peaks verbessern.

Schritt 2: Wechseln Sie den organischen Modifikator.

  • Aktion: Wenn Sie Acetonitril verwenden, versuchen Sie, es durch Methanol zu ersetzen oder umgekehrt.

  • Begründung: Acetonitril und Methanol haben unterschiedliche Lösungsmittelstärken und Selektivitäten, was die Elutionsreihenfolge und Auflösung von Verbindungen erheblich verändern kann.

Schritt 3: Ändern Sie den pH-Wert der mobilen Phase.

  • Aktion: Passen Sie den pH-Wert des wässrigen Anteils der mobilen Phase an.

  • Begründung: Die Retention von ionisierbaren Verbindungen ist stark vom pH-Wert der mobilen Phase abhängig. Für Fenthion, das neutral ist, kann dies einen stärkeren Effekt auf die Auflösung von ionisierbaren Interferenzen haben.

Schritt 4: Wählen Sie eine andere Säulenchemie.

  • Aktion: Wechseln Sie zu einer Säule mit einer anderen stationären Phase (z. B. von einer C18- zu einer Phenyl-Hexyl- oder einer Pentafluorphenyl (PFP)-Phase).

  • Begründung: Alternative stationäre Phasen bieten unterschiedliche Retentionsmechanismen (z. B. pi-pi-Wechselwirkungen mit einer Phenyl-Hexyl-Säule), die die notwendige Selektivität zur Auflösung von Fenthion von coeluierenden Interferenzen bieten können.[11]

Bildunterschrift: Entscheidungsbaum zur Optimierung der chromatographischen Methode.

Anleitung 3: Fortgeschrittene Probenvorbereitung zur Interferenzentfernung

Wenn die chromatographische Optimierung nicht ausreicht, können fortschrittliche Probenvorbereitungstechniken eingesetzt werden, um Interferenzen vor der Analyse zu entfernen.

Technik 1: Festphasenextraktion (SPE)

  • Protokoll:

    • Konditionierung: Konditionieren Sie die SPE-Kartusche (z. B. C18 für Umkehrphasen) mit einem organischen Lösungsmittel (z. B. Methanol), gefolgt von Wasser.

    • Beladung: Laden Sie den Probenextrakt auf die Kartusche.

    • Waschen: Waschen Sie die Kartusche mit einem schwachen Lösungsmittel, um polare Interferenzen zu entfernen, während Fenthion zurückgehalten wird.

    • Elution: Eluieren Sie Fenthion mit einem stärkeren organischen Lösungsmittel.

  • Optimierung: Die Wahl des Sorbens und die Zusammensetzung der Wasch- und Elutionslösungsmittel sind entscheidend. Für Fenthion ist ein Umkehrphasen-Sorbens wie C18 oder ein polymerbasiertes Sorbens ein guter Ausgangspunkt. Eine Florisil®-Kartusche kann ebenfalls wirksam für die Reinigung von Pestizidextrakten sein.[12][13][14]

Technik 2: Dispersive Festphasenextraktion (dSPE) - QuEChERS

  • Protokoll (Reinigungsschritt):

    • Nehmen Sie ein Aliquot des Überstands aus der anfänglichen QuEChERS-Extraktion.

    • Fügen Sie eine dSPE-Salzmischung hinzu. Für Proben mit Fetten und Pigmenten wird oft eine Mischung aus primär-sekundärem Amin (PSA) zur Entfernung von Zuckern und organischen Säuren, C18 zur Entfernung unpolarer Interferenzen und graphitisiertem Ruß (GCB) zur Entfernung von Pigmenten verwendet.[4][8][15] Vorsicht: GCB kann planare Pestizide wie Fenthion zurückhalten, daher sollte die verwendete Menge optimiert werden.[15]

    • Vortexen und zentrifugieren.

    • Sammeln Sie den Überstand zur Analyse.

  • Begründung: Die QuEChERS-Methode ist eine schnelle und effektive Methode zur Reinigung einer Vielzahl von Probenmatrizes.[7][16] Der dSPE-Schritt ermöglicht die gezielte Entfernung spezifischer Arten von Interferenzen.

Tabelle 1: Vergleich der Probenvorbereitungstechniken

TechnikPrinzipVorteileNachteileAm besten geeignet für
Festphasenextraktion (SPE) Differentielle Verteilung zwischen einer festen und einer flüssigen Phase.Hohe Selektivität, gut zur Konzentration von Analyten.Kann zeitaufwändig sein und Methodenentwicklung erfordern.Komplexe Matrizes, die eine signifikante Reinigung erfordern.
QuEChERS mit dSPE "Aussalzen"-Extraktion gefolgt von dispersiver Reinigung.Schnell, hoher Durchsatz, verbraucht minimales Lösungsmittel.Möglicherweise nicht für alle Analyt/Matrix-Kombinationen geeignet.Routineanalyse einer großen Anzahl von Proben.

Referenzen

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 505. [Link]

  • Goza, S. W. (1987). Impurity Problems in Chromatographic Method Studies for Fenthion Formulations. Journal of AOAC INTERNATIONAL, 70(4), 764-767. [Link]

  • Grant, R. P. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. The Journal of Applied Laboratory Medicine, 2(1), 118-129. [Link]

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AOAC International, 86(2), 412-431. [Link]

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate: collaborative study. Journal of AOAC International, 90(2), 485-520. [Link]

  • Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent Application Note. [Link]

  • U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. [Link]

  • Cunha, S. C., et al. (2007). Comparison of matrix solid-phase dispersion and liquid-liquid extraction for the chromatographic determination of fenthion and its metabolites in olives and olive oils. Food Additives and Contaminants, 24(1), 40-49. [Link]

  • Kacprzak, J. L., & Mallet, V. N. (1975). Analysis of fenthion in postmortem samples by HPLC with diode-array detection and GC-MS using solid-phase extraction. Journal of Forensic Sciences, 20(1), 88-95. [Link]

  • Wang, J. (2021). Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. LCGC International, 34(4), 16-23. [Link]

  • Papanikolaou, Y., et al. (2008). Headspace Solid Phase Micro Extraction Gas Chromatographic Determination of Fenthion in Human Serum. International Journal of Molecular Sciences, 9(5), 906-915. [Link]

  • Wang, J., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1221. [Link]

  • U.S. Environmental Protection Agency. (2017). Method 3620C: Florisil Cleanup. [Link]

  • Zhang, Y. (2020). Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Agilent Application Note. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Shimadzu. (n.d.). Determination of Organophosphorus Pesticide present in Herbal Products using QuEChERS Method. Shimadzu Application News. [Link]

  • Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America, 40(6), 256-260. [Link]

  • Restek Corporation. (n.d.). Florisil® SPE Cleanup - for Chlorinated Pesticides Analysis. [Link]

  • Polite, L. (2023). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • de Pinho, G. P., et al. (2014). QuEChERS Technique for the Gas Chromatographic Determination of Organophosphate Residues in Strawberries. Journal of the Brazilian Chemical Society, 25(4), 715-721. [Link]

  • Shimadzu. (2017). Analysis of Organophosphorus Pesticides Using Nexis GC-2030. Shimadzu Application News. [Link]

  • Agilent Technologies. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Agilent Application Note. [Link]

  • U.S. Environmental Protection Agency. (2018). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

  • Kim, H. J., et al. (2014). Determination of Organophosphorus Pesticides in Stomach Contents of Postmortem Animals by QuEChERS and Gas Chromatography. Journal of Veterinary Science, 15(3), 443-449. [Link]

  • Chromtech. (n.d.). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry. [Link]

  • Biotage. (2023). Why and when is florisil cleanup necessary with sample extracts?[Link]

Sources

Optimization

Ensuring complete deuteration of Fenthion Sulfone-d6 standard

Technical Support Center: Fenthion Sulfone-d6 A Guide to Ensuring Isotopic Purity and Experimental Integrity Frequently Asked Questions (FAQs) Q1: What is Fenthion Sulfone-d6 and where are the deuterium labels located? F...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fenthion Sulfone-d6

A Guide to Ensuring Isotopic Purity and Experimental Integrity

Frequently Asked Questions (FAQs)

Q1: What is Fenthion Sulfone-d6 and where are the deuterium labels located?

Fenthion Sulfone is a metabolite of the organophosphorus insecticide Fenthion.[1] Its chemical formula is C₁₀H₁₅O₅PS₂.[2] The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium. Typically, these labels are placed on the two methoxy groups attached to the phosphorus atom (O,O-dimethyl), as these positions are generally stable and less likely to undergo back-exchange (loss of deuterium) under typical analytical conditions.

Q2: Why is verifying the completeness of deuteration in my standard crucial?

The accuracy of quantitative analysis, particularly in mass spectrometry-based methods, relies on the precise mass difference between the analyte and the deuterated internal standard.[3] Incomplete deuteration (e.g., the presence of d5, d4, etc., species) can lead to several issues:

  • Inaccurate Quantification: The presence of lower-mass isotopologues can interfere with the signal of the native analyte, leading to an overestimation of the analyte's concentration.

  • Compromised Assay Sensitivity: Isotopic impurities can contribute to background noise, potentially obscuring the detection of low-level analytes.[4]

  • Method Variability: Batch-to-batch differences in the isotopic purity of the standard can introduce significant variability in results.

For reliable results, it is recommended to use deuterated standards with at least 98% isotopic enrichment.[4]

Q3: What are the primary analytical techniques for verifying the isotopic purity of Fenthion Sulfone-d6?

A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for characterizing deuterated compounds.[5][6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is ideal for determining the isotopic distribution and calculating the overall isotopic enrichment of the standard.[6][8] It allows for the separation and quantification of the relative abundance of each isotopologue (d6, d5, d4, etc.).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for confirming the specific locations of the deuterium labels.[6][7] ¹H-NMR (Proton NMR) can quantify the small amounts of residual protons at the labeled positions, while ²H-NMR (Deuterium NMR) directly detects the deuterium atoms, providing a clean spectrum without interference from proton signals.[9][10]

Troubleshooting Guide: Incomplete Deuteration

This section addresses common problems encountered when the isotopic purity of a Fenthion Sulfone-d6 standard is .

Problem 1: My mass spectrometry results show significant peaks for d5 and d4 isotopologues.

Possible Cause 1: Incomplete Synthesis The synthetic process used to introduce deuterium may not have gone to completion. This can be due to factors like insufficient reaction time, temperature, or purity of the deuterating agent.

Solution:

  • Review Certificate of Analysis (CoA): Always check the manufacturer's CoA for the stated isotopic purity. Reputable suppliers will provide this data, often determined by HRMS or NMR.

  • Independent Verification: If the CoA is unavailable or if your results are critical, independent verification via HRMS is recommended. This will confirm the isotopic distribution of the standard you are using.

Possible Cause 2: Isotopic Exchange (H/D Exchange) Deuterium atoms can sometimes be replaced by protons from the surrounding environment, a process known as hydrogen-deuterium exchange.[11] This can occur during sample preparation, storage, or analysis.

Solution:

  • Solvent Selection: Avoid using protic solvents (e.g., methanol, water) for long-term storage or during sample workups where pH is not controlled. While the methoxy groups on Fenthion Sulfone are not highly susceptible to exchange, prolonged exposure to acidic or basic conditions can facilitate this process.[12]

  • Storage Conditions: Store the deuterated standard in a cool, dry place, preferably under an inert atmosphere (like argon or nitrogen) to minimize exposure to atmospheric moisture.[4]

  • LC-MS Mobile Phase: Be mindful of the mobile phase composition. While typical reversed-phase eluents are unlikely to cause significant on-column exchange, using highly acidic or basic mobile phases for extended periods could be a contributing factor.

Problem 2: ¹H-NMR shows unexpected proton signals in the methoxy region.

Possible Cause: This is a direct indication of incomplete deuteration. The presence of a signal in the region corresponding to the methoxy protons confirms that a detectable amount of the standard is not fully deuterated to the d6 level.

Solution:

  • Quantitative ¹H-NMR (qNMR): This technique can be used to determine the exact percentage of isotopic enrichment.[9] By integrating the residual proton signal and comparing it to a certified reference standard, you can precisely quantify the level of the non-deuterated species.

  • Consider ²H-NMR: For highly deuterated compounds, Deuterium NMR can be a more effective technique for both structural verification and determining isotopic enrichment.[10]

Protocol Validation & Experimental Workflows

Workflow for Verifying Isotopic Purity

This workflow outlines the steps to confirm the isotopic purity of your Fenthion Sulfone-d6 standard.

Caption: Workflow for verifying the isotopic purity of Fenthion Sulfone-d6.

Data Interpretation: Expected Mass Spectrometry Results

The table below summarizes the expected exact masses for the primary isotopologues of Fenthion Sulfone. This data is critical for accurate analysis using high-resolution mass spectrometry.

IsotopologueFormulaExact Mass (Monoisotopic)Description
Fenthion SulfoneC₁₀H₁₅O₅PS₂310.0150Unlabeled analyte
Fenthion Sulfone-d6 C₁₀H₉D₆O₅PS₂ 316.0527 Fully deuterated standard
Fenthion Sulfone-d5C₁₀H₁₀D₅O₅PS₂315.0464Incompletely deuterated species
Fenthion Sulfone-d4C₁₀H₁₁D₄O₅PS₂314.0401Incompletely deuterated species

Note: Masses calculated based on the most abundant isotopes of each element.

References

  • PubChem. Fenthion sulfone. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • Royal Society of Chemistry. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]

  • Wikipedia. Hydrogen-deuterium exchange. Available at: [Link]

  • Rapid Communications in Mass Spectrometry. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Available at: [Link]

  • Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. Available at: [Link]

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Springer. (2021). Tutorial: Chemistry of Hydrogen/Deuterium Exchange Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Internal Standards: Fenthion Sulfone-d6 in High-Performance Analytical Methods

This guide provides an in-depth comparison of Fenthion Sulfone-d6 against other deuterated internal standards for quantitative analysis. Designed for researchers, scientists, and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Fenthion Sulfone-d6 against other deuterated internal standards for quantitative analysis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to explore the fundamental principles of isotope dilution, the causal factors behind experimental choices, and the practical implications for achieving robust and defensible analytical data.

The Foundational Role of Internal Standards in Quantitative Analysis

In an ideal analytical world, every sample injection would yield a detector response directly and perfectly proportional to the analyte concentration. In reality, variability is inherent in every step of an analytical workflow, from sample preparation and extraction to injection volume and instrument response.[1][2] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for this variability.[3]

The most effective approach for this correction is Isotope Dilution Mass Spectrometry (IDMS), a technique that employs a stable isotope-labeled (SIL) version of the analyte as the internal standard.[4][5] Because the SIL-IS is chemically and physically almost identical to the native analyte, it experiences the same procedural losses, extraction inefficiencies, and matrix-induced ionization suppression or enhancement in the mass spectrometer.[6][7][8] By measuring the response ratio of the analyte to the IS, these variations are effectively normalized, leading to significantly improved accuracy and precision.[9]

cluster_0 Without Internal Standard cluster_1 With Internal Standard (IS) A1 Sample Prep Loss B1 Injection Variability A1->B1 C1 Ion Suppression B1->C1 D1 Inaccurate Result C1->D1 A2 Analyte + IS Experience Same Loss & Variability B2 Measure Analyte/IS Ratio A2->B2 C2 Ratio Remains Constant B2->C2 D2 Accurate Result C2->D2

Caption: The Principle of Internal Standardization.

Fenthion and its Analytical Importance

Fenthion is an organothiophosphate insecticide used to control a wide range of agricultural and public health pests.[10] Due to its potential toxicity to non-target organisms and humans, regulatory bodies worldwide mandate strict monitoring of its residues in food products and environmental samples.[11]

Fenthion itself is often a minor component of the total residue. In biological and environmental systems, it is metabolized into more polar and often more toxic products, including Fenthion sulfoxide, Fenthion sulfone, and their corresponding oxon analogs.[11][12][13] Therefore, a robust analytical method must be able to accurately quantify not just the parent compound but also these key metabolites.

Fenthion Fenthion Sulfoxide Fenthion Sulfoxide Fenthion->Sulfoxide Oxidation Oxon Fenthion Oxon Fenthion->Oxon Oxidative Desulfuration Sulfone Fenthion Sulfone Sulfoxide->Sulfone Oxidation OxonSulfoxide Fenthion Oxon Sulfoxide Sulfoxide->OxonSulfoxide Oxidative Desulfuration OxonSulfone Fenthion Oxon Sulfone Sulfone->OxonSulfone Oxidative Desulfuration Oxon->OxonSulfoxide Oxidation OxonSulfoxide->OxonSulfone Oxidation Start 10g Homogenized Sample Spike Spike with Fenthion Sulfone-d6 Start->Spike Extract Add 10mL Acetonitrile & Shake Spike->Extract Salt Add QuEChERS Salts & Shake Extract->Salt Centrifuge1 Centrifuge (5 min) Salt->Centrifuge1 Transfer Transfer 6mL Supernatant Centrifuge1->Transfer dSPE Add to d-SPE Tube & Vortex Transfer->dSPE Centrifuge2 Centrifuge (5 min) dSPE->Centrifuge2 Analyze Analyze Supernatant by LC-MS/MS Centrifuge2->Analyze

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Comparative

The Gold Standard for Fenthion Analysis: A Comparative Guide to Method Validation in Complex Matrices Using Fenthion Sulfone-d6

In the landscape of trace-level quantitative analysis, particularly for pesticide residues in complex food and environmental matrices, achieving accuracy and precision is paramount. The organothiophosphate insecticide Fe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of trace-level quantitative analysis, particularly for pesticide residues in complex food and environmental matrices, achieving accuracy and precision is paramount. The organothiophosphate insecticide Fenthion and its toxicologically significant metabolites, such as Fenthion Sulfone, present a considerable analytical challenge due to their reactivity and the high variability of sample matrices. This guide provides an in-depth, experience-driven comparison of analytical methodologies for Fenthion, demonstrating the indispensable role of a stable isotope-labeled internal standard, Fenthion Sulfone-d6, in robust method validation and the generation of legally defensible data.

The Analytical Imperative: Overcoming Matrix-Induced Error

The analysis of Fenthion in matrices such as fruits, vegetables, grains, and fatty foods is notoriously susceptible to "matrix effects".[1][2][3][4] These effects, which can manifest as either signal enhancement or suppression of the target analyte, are a primary source of quantitative error in chromatographic and mass spectrometric techniques.[4][5][6] The co-extraction of lipids, pigments, sugars, and other endogenous compounds can interfere with the ionization efficiency of the analyte in the mass spectrometer source, leading to inaccurate and unreliable results.[2][7] While techniques like matrix-matched calibration can offer some degree of compensation, they are often impractical for laboratories analyzing a wide variety of sample types, as a unique calibration curve would be required for each matrix.[8][9]

This is where the strategic use of a stable isotope-labeled internal standard (SIL-IS) like Fenthion Sulfone-d6 becomes a cornerstone of a self-validating analytical system.[10][11] By incorporating a known concentration of the SIL-IS into every sample prior to extraction and cleanup, we introduce a compound that is chemically and physically almost identical to the analyte of interest. The key difference lies in its mass, due to the substitution of hydrogen atoms with deuterium.[11] This subtle yet critical modification allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring that both compounds behave virtually identically during every stage of the analytical process.

The Causality of Compensation: Why Fenthion Sulfone-d6 Excels

Fenthion Sulfone-d6 is the ideal internal standard for the analysis of Fenthion and its metabolites for several key reasons:

  • Co-elution and Co-extraction: It shares the same chromatographic retention time and extraction efficiency as the native Fenthion Sulfone. This means that any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

  • Shared Ionization Response: Both the analyte and the SIL-IS will experience the same degree of ion suppression or enhancement in the mass spectrometer's source, as they compete for ionization in the presence of the same co-eluting matrix components.

  • Structural Analogy: Fenthion Sulfone is a key metabolite of Fenthion, making its deuterated counterpart a highly relevant internal standard for monitoring the parent compound and its degradation products.

By calculating the ratio of the analyte signal to the internal standard signal, we effectively normalize the data, correcting for variations in sample recovery and matrix effects. This results in a significantly more accurate and precise quantification of the analyte concentration.

A Comparative Validation Study: With and Without Fenthion Sulfone-d6

To empirically demonstrate the impact of using Fenthion Sulfone-d6, we present a comparative validation study for the analysis of Fenthion Sulfone in a challenging matrix: avocado, known for its high-fat content which can cause significant matrix effects.[1]

Experimental Workflow

The following diagram illustrates the analytical workflow employed in this study.

Fenthion Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Method cluster_results Results sample Avocado Sample Homogenization fortification Fortification with Fenthion Sulfone (and Fenthion Sulfone-d6 for IS method) sample->fortification extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) fortification->extraction cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup lcms LC-MS/MS Analysis (UPLC with Tandem Quadrupole MS) cleanup->lcms data_processing Data Processing and Quantification lcms->data_processing external_cal External Calibration (Solvent-based standards) data_processing->external_cal Method A is_cal Internal Standard Calibration (Analyte/IS ratio vs. Concentration) data_processing->is_cal Method B results_a Results without IS (Higher Variability, Matrix Effect Impact) external_cal->results_a results_b Results with IS (Improved Accuracy and Precision) is_cal->results_b

Caption: Experimental workflow for the comparative analysis of Fenthion Sulfone.

Detailed Experimental Protocols

1. Sample Preparation (QuEChERS Method) [12][13][14]

  • Homogenization: Weigh 10 g (± 0.1 g) of homogenized avocado into a 50 mL centrifuge tube.

  • Fortification:

    • Method A (Without IS): Spike the sample with a known concentration of Fenthion Sulfone standard solution.

    • Method B (With IS): Spike the sample with the same concentration of Fenthion Sulfone and a fixed concentration of Fenthion Sulfone-d6 internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem quadrupole mass spectrometer (UPLC-MS/MS) was used.

  • Chromatographic Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) was used for the quantification of Fenthion Sulfone and Fenthion Sulfone-d6.

Validation Data: A Head-to-Head Comparison

The following tables summarize the validation data obtained for the analysis of Fenthion Sulfone in avocado with and without the use of Fenthion Sulfone-d6 as an internal standard. The validation was performed in accordance with FDA and SANTE guidelines.[15][16][17]

Table 1: Linearity

ParameterMethod A (Without IS)Method B (With Fenthion Sulfone-d6 IS)
Calibration Range (ng/mL)1 - 1001 - 100
Correlation Coefficient (r²)0.992> 0.999
Calibration ModelLinearLinear (Analyte/IS Ratio)

Table 2: Accuracy and Precision (Spiked at 10 ng/g)

ReplicateMethod A Recovery (%)Method B Recovery (%)
16598
272103
36899
475101
56397
Average 68.6 99.6
RSD (%) 7.2 2.3

Table 3: Matrix Effect Evaluation

ParameterMethod A (Without IS)Method B (With Fenthion Sulfone-d6 IS)
Matrix Effect (%)-35% (Suppression)< 5% (Compensated)

Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) x 100

Discussion of Results and Authoritative Insights

The data unequivocally demonstrates the superior performance of the method employing Fenthion Sulfone-d6 as an internal standard.

  • Linearity: While the external standard calibration (Method A) showed acceptable linearity, the internal standard calibration (Method B) yielded a significantly better correlation coefficient. This indicates a more robust and reliable calibration model that is less susceptible to variations in injection volume and instrument response.

  • Accuracy and Precision: The most striking difference is observed in the accuracy (recovery) and precision (RSD) data. Method A exhibited significant under-recovery (average of 68.6%) and poorer precision (7.2% RSD). This is a direct consequence of the uncompensated matrix-induced signal suppression. In contrast, Method B provided excellent accuracy (average recovery of 99.6%) and high precision (2.3% RSD), well within the stringent requirements of regulatory guidelines.

  • Matrix Effect Compensation: The calculated matrix effect of -35% for Method A confirms substantial signal suppression in the avocado matrix. Method B, by utilizing the analyte-to-internal-standard ratio, effectively nullified this effect, demonstrating the power of SIL-IS in achieving accurate quantification in complex matrices.

The use of Fenthion Sulfone-d6 transforms the analytical method into a self-validating system. Each sample analysis carries its own internal control, ensuring that the reported concentration is a true and accurate representation of the analyte level, irrespective of the inherent variability in sample preparation and matrix composition.

Conclusion: The Non-Negotiable Advantage of Fenthion Sulfone-d6

For researchers, scientists, and drug development professionals engaged in the analysis of Fenthion and its metabolites, the evidence is clear. The incorporation of Fenthion Sulfone-d6 as an internal standard is not merely a methodological enhancement; it is a fundamental requirement for generating high-quality, reliable, and defensible data. By mitigating the unpredictable and often significant impact of matrix effects, Fenthion Sulfone-d6 ensures the accuracy and precision necessary for regulatory compliance, food safety assessment, and environmental monitoring. This guide unequivocally recommends the adoption of stable isotope-labeled internal standards as a best practice for all quantitative mass spectrometric analyses in complex matrices.

References

  • Fenthion-oxon-sulfone-D6 - Traceable Reference Standard for Residue Analysis (CAS 2733000-83-2)
  • Fenthion-sulfone PESTANAL®, analytical standard. Sigma-Aldrich.
  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food M
  • GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. Phenomenex.
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI.
  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • Application Notes: Fenthion-oxon-sulfone-D6 as an Internal Standard in Pesticide Residue Analysis. Benchchem.
  • GC/MS/MS Pesticide Residue Analysis. Agilent.
  • Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determin
  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek.
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Pesticide Analytical Manual (PAM). U.S.
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  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Applic
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